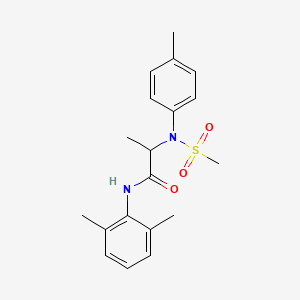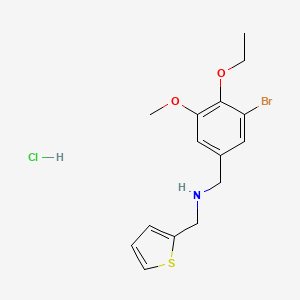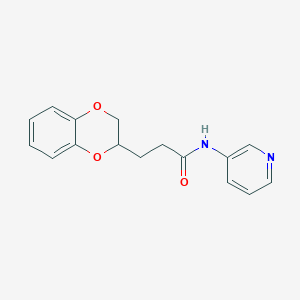
N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N-1-(2,6-dimethylphenyl)-N2-(4-methylphenyl)-N2-(methylsulfonyl)alaninamide, also known as DMSA or meso-2,3-dimercaptosuccinic acid, is a chelating agent used in the treatment of heavy metal poisoning. It is a sulfur-containing compound with a molecular weight of 236.34 g/mol.
Mécanisme D'action
N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide acts as a chelating agent by forming stable complexes with metal ions in the body, particularly lead and mercury. These complexes are then excreted through the urine, reducing the overall burden of heavy metals in the body. N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to increase the excretion of heavy metals such as lead and mercury, as well as other toxic metals such as arsenic and cadmium. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a relatively safe and effective chelating agent that has been extensively studied for its potential use in the treatment of heavy metal poisoning. However, its use in laboratory experiments may be limited by its relatively low solubility in water and its potential for nonspecific binding to other metal ions.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and its potential use in the treatment of neurodegenerative diseases. Additional studies are also needed to investigate the safety and efficacy of N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in different patient populations and to determine the optimal dosing and administration regimen. Finally, the development of new chelating agents with improved solubility and specificity for heavy metals may also be an area of future research.
Applications De Recherche Scientifique
N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential use in the treatment of heavy metal poisoning, particularly lead and mercury. It works by binding to the metal ions and forming stable complexes that are excreted through the urine. N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been investigated for its antioxidant and anti-inflammatory properties, as well as its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-9-11-17(12-10-13)21(25(5,23)24)16(4)19(22)20-18-14(2)7-6-8-15(18)3/h6-12,16H,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXJYEGEXBYSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4178868.png)
![1-ethyl-6-fluoro-7-[4-({[1-(methoxycarbonyl)-3-(methylthio)propyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4178880.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178887.png)
![2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178895.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178909.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4178914.png)

![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4178930.png)

![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide](/img/structure/B4178937.png)

![3,4-dimethoxy-N-methyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4178957.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178964.png)
![4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4178971.png)